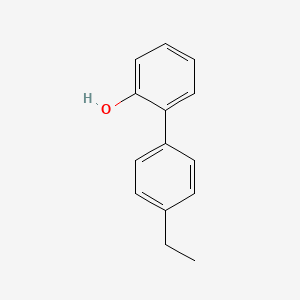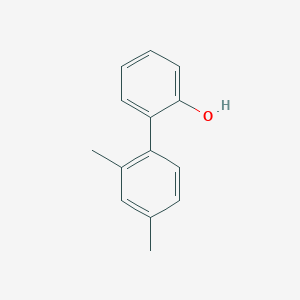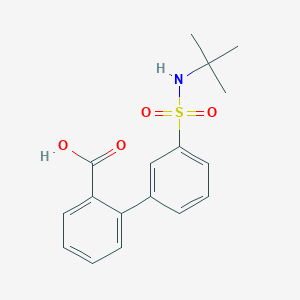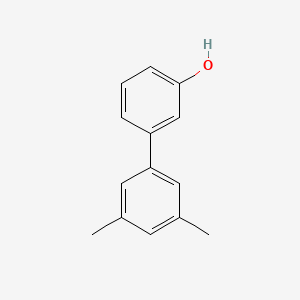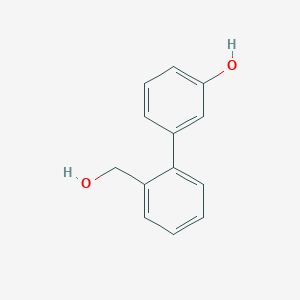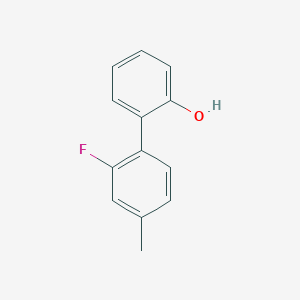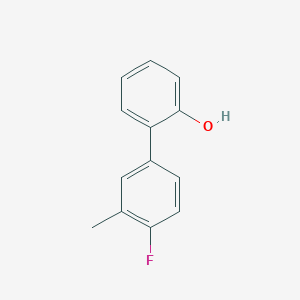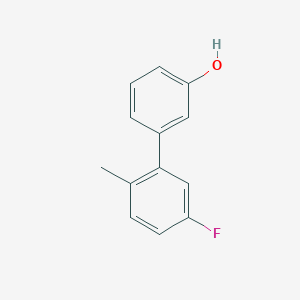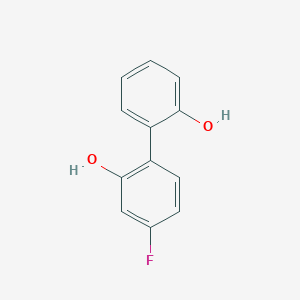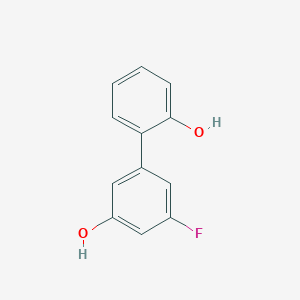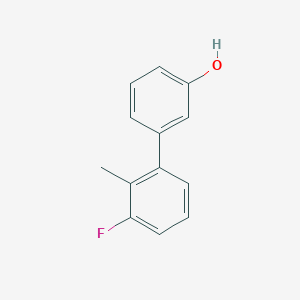
3-(3-Fluoro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-2-methylphenyl)phenol (FMPP) is a phenolic compound with a wide range of applications in the field of synthetic organic chemistry. FMPP is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, Friedel-Crafts reactions, and carbon-carbon bond formation reactions. FMPP is also used as a catalyst in the synthesis of various compounds. In addition, FMPP has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3-(3-Fluoro-2-methylphenyl)phenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Fluoro-2-methylphenyl)phenol, 95% can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals. 3-(3-Fluoro-2-methylphenyl)phenol, 95% has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Fluoro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, Friedel-Crafts reactions, and carbon-carbon bond formation reactions. Additionally, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
However, there are some limitations for the use of 3-(3-Fluoro-2-methylphenyl)phenol, 95% in laboratory experiments. 3-(3-Fluoro-2-methylphenyl)phenol, 95% is a relatively unstable compound and is sensitive to light and heat. Additionally, 3-(3-Fluoro-2-methylphenyl)phenol, 95% is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for the research and development of 3-(3-Fluoro-2-methylphenyl)phenol, 95%. For example, further research is needed to better understand the mechanism of action of 3-(3-Fluoro-2-methylphenyl)phenol, 95% and to identify potential therapeutic applications. Additionally, further research is needed to develop methods to improve the stability of 3-(3-Fluoro-2-methylphenyl)phenol, 95% and to identify potential new synthetic pathways for the synthesis of 3-(3-Fluoro-2-methylphenyl)phenol, 95% and related compounds. Finally, further research is needed to identify potential new uses for 3-(3-Fluoro-2-methylphenyl)phenol, 95%, such as in the synthesis of polymers, dyes, and pharmaceuticals.
Méthodes De Synthèse
3-(3-Fluoro-2-methylphenyl)phenol, 95% is synthesized by the reaction of 3-methylphenol with 3-fluoro-2-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces 3-(3-fluoro-2-methylphenyl)phenol and sodium chloride as the by-products. This reaction is typically carried out under an inert atmosphere and at a temperature of 70°C. The reaction typically requires a reaction time of 1-2 hours to reach completion.
Applications De Recherche Scientifique
3-(3-Fluoro-2-methylphenyl)phenol, 95% has been used in numerous scientific research applications. For example, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. 3-(3-Fluoro-2-methylphenyl)phenol, 95% has also been used as a catalyst in a variety of reactions, including the synthesis of polymers, dyes, and pharmaceuticals. In addition, 3-(3-Fluoro-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLRRSFEAXXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683445 |
Source


|
| Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-04-5 |
Source


|
| Record name | 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

